
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol is a unique organic compound characterized by its azido group attached to a cyclohexadienol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxides depending on the extent of the reaction .
科学研究应用
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry. In biological systems, the azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery systems .
相似化合物的比较
Similar Compounds
(1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an azido group.
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol: Contains a different functional group and is used in different applications.
Uniqueness
The uniqueness of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and bioconjugation applications. This makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
54226-09-4 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC 名称 |
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-6,10H/t5-,6-/m1/s1 |
InChI 键 |
ZENCTMQDZDZXPR-PHDIDXHHSA-N |
手性 SMILES |
C1=C[C@H]([C@@H](C=C1)O)N=[N+]=[N-] |
规范 SMILES |
C1=CC(C(C=C1)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


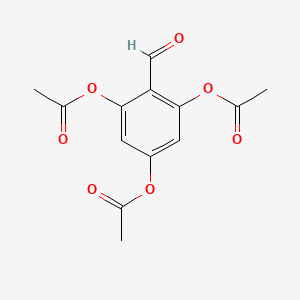
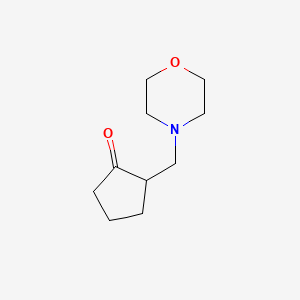
methanone](/img/structure/B14640666.png)

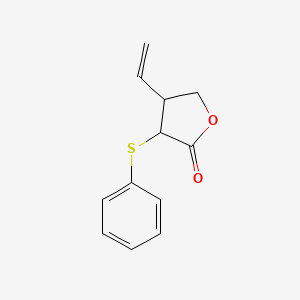
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
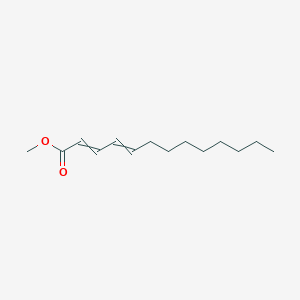
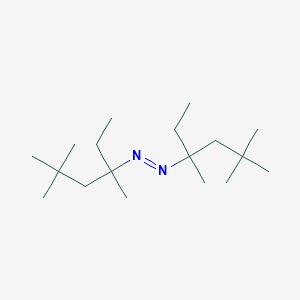

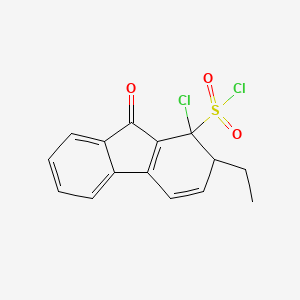
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

